Hydrogen Bonding Capacity Differentiates 5-Hydroxy-2-pyrrolidone from Non-Hydroxylated 2-Pyrrolidinone Analogs
The presence of the 5-hydroxyl group in 5-hydroxy-2-pyrrolidone doubles its hydrogen bond donor count relative to 2-pyrrolidone, a structural distinction that directly impacts solubility in polar protic solvents and biological target engagement. 2-Pyrrolidone contains a single hydrogen bond donor (amide NH) and exhibits a topological polar surface area (TPSA) of 29.10 Ų, whereas 5-hydroxy-2-pyrrolidone possesses two hydrogen bond donors (amide NH plus 5-OH) and a TPSA of 49.33 Ų, representing a 69.5% increase in polar surface area [1]. This enhanced hydrogen bonding capacity is reflected in the compound's higher predicted pKa (12.92 ± 0.20) compared to 2-pyrrolidone (pKa ~14.7), indicating altered protonation equilibria relevant to chromatographic separation and formulation development [2].
| Evidence Dimension | Hydrogen bond donor count and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | H-bond donors = 2; TPSA = 49.33 Ų; pKa = 12.92 ± 0.20 |
| Comparator Or Baseline | 2-Pyrrolidone: H-bond donors = 1; TPSA = 29.10 Ų; pKa ~14.7 |
| Quantified Difference | TPSA increase of 69.5% (49.33 vs 29.10 Ų); 100% increase in H-bond donor count |
| Conditions | Calculated/predicted values from PubChem and vendor technical datasheets; pKa values from ACD/Labs Percepta prediction |
Why This Matters
The increased hydrogen bonding capacity and polar surface area of 5-hydroxy-2-pyrrolidone confer differentiated solubility behavior in aqueous and protic solvent systems, which is critical for formulation optimization, chromatographic method development, and predicting passive membrane permeability in cellular assays.
- [1] PubChem. 5-Hydroxy-2-pyrrolidinone (CID 103005). https://pubchem.ncbi.nlm.nih.gov/compound/103005 View Source
- [2] Lifeasible. 5-Hydroxy-2-pyrrolidone (ALK-0834) Technical Data. https://www.lifeasible.com/p/10515/5-hydroxy-2-pyrrolidone/ View Source
